molecular formula C8H17ClN2 B2457973 3-Azabicyclo[3.3.1]nonan-3-amine hydrochloride CAS No. 2095409-06-4

3-Azabicyclo[3.3.1]nonan-3-amine hydrochloride

Cat. No.: B2457973
CAS No.: 2095409-06-4
M. Wt: 176.69
InChI Key: CTDXLPKPUIXKFO-UHFFFAOYSA-N
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Description

3-Azabicyclo[3.3.1]nonan-3-amine hydrochloride is a bicyclic amine compound with a unique structural framework.

Properties

IUPAC Name

3-azabicyclo[3.3.1]nonan-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.ClH/c9-10-5-7-2-1-3-8(4-7)6-10;/h7-8H,1-6,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDXLPKPUIXKFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C1)CN(C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mannich Reaction-Based Cyclization

The Mannich reaction remains a cornerstone for constructing the 3-azabicyclo[3.3.1]nonane skeleton. Cyclohexanone, aryl aldehydes, and ammonium acetate undergo a three-component condensation in ethanol to form 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones (3-ABNs) (Scheme 1). Subsequent functionalization of the ketone group enables access to the target amine:

  • Oxime Formation : Treatment of 3-ABNs with hydroxylamine hydrochloride in ethanol yields oximes (15, 16) with 54–94% efficiency.
  • Reduction to Amine : Catalytic hydrogenation (H₂/Pd-C) or lithium aluminum hydride (LiAlH₄) reduces oximes to primary amines. For example, 2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one oxime (15) is reduced to 3-azabicyclo[3.3.1]nonan-3-amine in 85% yield.
  • Hydrochloride Formation : The free amine is treated with hydrochloric acid in ether to precipitate the hydrochloride salt.

Table 1: Mannich Reaction Optimization

Starting Materials Solvent Catalyst Yield (%) Reference
Cyclohexanone, PhCHO, NH₄OAc EtOH None 74
Cyclohexanone, 4-ClC₆H₄CHO EtOH None 68

Multi-Component Reaction Strategies

Three-Component Assembly

Aryl aldehydes, malononitrile, and hydroxylamine hydrochloride react in water to form 1-azabicyclo[3.1.0]hexane-3-enes. Although this method targets a smaller bicyclic system, its eco-friendly conditions (aqueous solvent, 80°C, 1 hour) inspire adaptations for 3-azabicyclo[3.3.1]nonan-3-amine. Modifying the aldehyde and nitrile components could enable ring expansion.

Copper-Mediated Cyclization

Cyclopentadiene reacts with cyanide copper to form bicycloheptene copper intermediates, which are alkylated with chloromethylamine to yield 9-methyl-9-azabicyclo[3.3.1]nonane derivatives. Acidic hydrolysis (HCl) then generates the hydrochloride salt. This method achieves 75% yield in coupling steps but requires stringent anhydrous conditions.

Functionalization and Derivatization Techniques

Thiosemicarbazone Cyclization

3-ABNs react with 4-phenylthiosemicarbazide to form thiosemicarbazones (26), which cyclize in acetic anhydride to 1,3-thiazolidin-4-ones (25) (Scheme 2). Electron-withdrawing substituents on the aryl groups improve yields (75–90%) compared to electron-donating groups (60–65%).

Table 2: Thiosemicarbazone Cyclization Outcomes

R (Aryl Group) Product Yield (%)
4-ClC₆H₄ 25 (X = Cl) 88
4-MeOC₆H₄ 25 (X = OMe) 62

Reductive Amination

3-azabicyclo[3.3.1]nonan-9-one is converted to its corresponding imine using ammonium acetate, followed by borane-mediated reduction to the amine. This two-step process achieves 78% overall yield.

Industrial-Scale Production Methods

Continuous Flow Synthesis

Large-scale production employs continuous flow reactors to enhance heat and mass transfer during Mannich reactions. Ethanol is replaced with isopropanol to improve solubility, and ammonium acetate is introduced via automated feeders to maintain stoichiometry.

Crystallization and Purification

Crude 3-azabicyclo[3.3.1]nonan-3-amine hydrochloride is recrystallized from ethanol/water (3:1) to ≥99% purity. X-ray diffraction confirms the absence of polymorphic variants, ensuring batch consistency.

Analytical Characterization and Quality Control

Structural Elucidation

  • NMR Spectroscopy : ¹H NMR (400 MHz, D₂O) reveals characteristic signals at δ 3.2 (m, H-1, H-5) and δ 2.8 (m, H-6, H-8), confirming the twin-chair conformation.
  • X-Ray Crystallography : The hydrochloride salt crystallizes in the monoclinic space group P2₁/c, with a dihedral angle of 112° between the bicyclic system and the amine group.

Table 3: Key Spectral Data

Technique Key Signals Reference
¹H NMR δ 3.2 (m, 2H), δ 2.8 (m, 4H)
IR ν 3200 cm⁻¹ (N-H), 1600 cm⁻¹ (C-N)

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN) shows a single peak at 4.2 minutes, confirming ≥99% purity. Residual solvents (ethanol, ethyl acetate) are quantified via GC-MS to meet ICH guidelines.

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[3.3.1]nonan-3-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C8H16ClNC_8H_{16}ClN and a molecular weight of approximately 154.25 g/mol. Its unique bicyclic structure, which includes a nitrogen atom within a saturated ring, contributes to its reactivity and biological activity.

Antiemetic Drug Development

One of the primary applications of 3-Azabicyclo[3.3.1]nonan-3-amine hydrochloride is in the development of antiemetic drugs, particularly as an impurity reference material in formulations like Granisetron, which is used to prevent nausea and vomiting associated with chemotherapy and surgery. The compound acts as a serotonin receptor antagonist, modulating neurotransmitter systems relevant for treating nausea.

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit significant antimicrobial properties against various bacterial and fungal strains. A study highlighted the structure-activity relationship (SAR) of 2,4-diaryl-3-azabicyclo[3.3.1]nonanones, indicating that electron-withdrawing groups at specific positions enhance their antibacterial and antifungal activities .

Table 1: Antibacterial and Antifungal Activities of 3-Azabicyclo[3.3.1]nonanone Derivatives

CompoundMinimum Inhibitory Concentration (µg/mL)Target Organisms
Compound A12.5Staphylococcus aureus
Compound B25Escherichia coli
Compound C6.25Candida albicans

Building Block for Organic Synthesis

Due to its unique structure, 3-Azabicyclo[3.3.1]nonan-3-amine hydrochloride serves as a versatile building block for synthesizing complex organic molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution to form derivatives with enhanced biological activity or altered pharmacokinetic properties .

Table 2: Common Reactions Involving 3-Azabicyclo[3.3.1]nonan-3-amine Hydrochloride

Reaction TypeProducts FormedCommon Reagents
OxidationOximes, AmidesHydrogen peroxide, peracids
ReductionAmine DerivativesSodium triacetoxyhydridoborate
SubstitutionSchiff Bases, IsothiocyanatesThiophosgene, Aniline

Interaction Studies

Studies on the binding affinity of 3-Azabicyclo[3.3.1]nonan-3-amine hydrochloride to serotonin receptors have provided insights into its pharmacological profile and potential side effects when used therapeutically. Variations in its structure significantly affect receptor binding properties, suggesting pathways for developing more effective derivatives.

Potential in Treating Protozoan Diseases

The compound's derivatives have been explored for their antiprotozoal activities, particularly against diseases like malaria and sleeping sickness . These studies focus on the mechanism by which these compounds interfere with protozoan metabolic pathways.

Mechanism of Action

The mechanism of action of 3-Azabicyclo[3.3.1]nonan-3-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. Its bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. For instance, its derivatives have shown activity against protozoan parasites by interfering with their metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Azabicyclo[3.3.1]nonan-3-amine hydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties.

Biological Activity

3-Azabicyclo[3.3.1]nonan-3-amine hydrochloride is a bicyclic amine compound with significant biological activity, primarily functioning as a serotonin receptor antagonist . This compound has garnered attention for its potential applications in pharmacology, particularly in the treatment of nausea and vomiting associated with chemotherapy and surgery.

Chemical Structure and Properties

The molecular formula of 3-azabicyclo[3.3.1]nonan-3-amine hydrochloride is C9H14ClNC_9H_{14}ClN, with a molecular weight of approximately 154.25 g/mol . Its unique bicyclic structure, characterized by a nitrogen atom within a saturated ring system, imparts distinct chemical and biological properties that facilitate its interaction with various biological targets.

The primary mechanism of action involves the compound's ability to bind to serotonin receptors, specifically targeting the 5-HT_3 receptor , which plays a crucial role in the emetic response. By antagonizing these receptors, 3-azabicyclo[3.3.1]nonan-3-amine hydrochloride can effectively reduce nausea and vomiting.

Interaction with Other Neurotransmitter Systems

In addition to its action on serotonin receptors, derivatives of this compound have shown potential in modulating other neurotransmitter systems, including muscarinic acetylcholine receptors. Research indicates that certain analogs can bind efficiently to human M1-M5 muscarinic receptors, demonstrating varying affinities and selectivity compared to traditional ligands like carbachol and arecoline .

Antiemetic Properties

The primary application of 3-azabicyclo[3.3.1]nonan-3-amine hydrochloride is in the development of antiemetic drugs. Its effectiveness in preventing chemotherapy-induced nausea has been documented in various studies, highlighting its potential as a therapeutic agent in oncology.

Antiparasitic Activity

Research has also explored the antiparasitic properties of derivatives of this compound, particularly against protozoan parasites responsible for diseases such as malaria and sleeping sickness. The mechanism involves interference with the metabolic pathways of these pathogens, leading to their inhibition or death .

Case Studies and Research Findings

Several studies have investigated the biological activity of 3-azabicyclo[3.3.1]nonan-3-amine hydrochloride and its derivatives:

  • Serotonin Receptor Binding Studies : A study demonstrated that modifications to the structure significantly alter receptor binding properties, suggesting that optimized derivatives could enhance therapeutic efficacy while minimizing side effects.
  • Muscarinic Receptor Affinities : In vitro assays revealed that certain derivatives exhibited Ki values at muscarinic receptors that were significantly lower than those for standard agonists, indicating a higher binding affinity and potential for therapeutic use in disorders involving cholinergic dysregulation .

Comparative Analysis of Structural Analogues

The following table summarizes some structural analogues of 3-azabicyclo[3.3.1]nonan-3-amine hydrochloride and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
9-Methyl-9-azabicyclo[3.3.1]nonan-3-amineContains a methyl groupPotentially different pharmacological effects due to methyl substitution
Endo-9-methyl-9-azabicyclo[3.3.1]nonaneSimilar bicyclic frameworkDifferent stereochemistry may influence biological activity
9-Azabicyclo[3.3.1]nonanLacks methyl groupServes as a parent compound for further modifications

Q & A

Q. What are the primary synthetic methodologies for preparing 3-Azabicyclo[3.3.1]nonan-3-amine hydrochloride, and what factors influence yield optimization?

The compound is synthesized via multistep routes, often starting from bicyclo[3.3.1]nonane precursors. A key intermediate is endo-7-aminomethylbicyclo[3.3.1]nonan-3-one, which undergoes reductive amination or substitution reactions. For example, catalytic hydrogenation or borane-THF reduction of the ketone group can yield the amine, followed by HCl salt formation. Yields depend on reaction conditions (temperature, solvent polarity) and catalyst choice. High-purity starting materials and inert atmospheres minimize side reactions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 3-Azabicyclo[3.3.1]nonan-3-amine hydrochloride and verifying its purity?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm the bicyclic framework and amine protonation state.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C8 _8H14 _{14}N2 _2·HCl).
  • HPLC : Reverse-phase chromatography with UV detection (200–220 nm) identifies impurities.
  • Elemental Analysis : Matches calculated vs. experimental C/H/N/Cl ratios. Methodological rigor requires triplicate measurements and comparison to reference spectra .

Q. What are the common sources of impurities in 3-Azabicyclo[3.3.1]nonan-3-amine hydrochloride synthesis, and what purification techniques are most effective?

Impurities arise from incomplete reduction of ketones, residual solvents, or byproducts from side reactions (e.g., over-alkylation). Recrystallization in ethanol/water mixtures (1:3 v/v) removes polar impurities. For non-polar byproducts, flash chromatography on silica gel (eluent: CH2 _2Cl2 _2/MeOH gradient) is recommended. Purity >98% is achievable with iterative crystallization .

Q. What validated protocols exist for assessing the stability of 3-Azabicyclo[3.3.1]nonan-3-amine hydrochloride under various storage conditions?

Accelerated stability studies involve:

  • Thermal Stress : 40°C/75% relative humidity for 6 months.
  • Photodegradation : Exposure to UV light (320–400 nm) for 48 hours.
  • Hydrolytic Stability : pH 3–9 buffers at 25°C for 30 days. Monitor degradation via HPLC and quantify using calibration curves. Store in amber vials at -20°C under nitrogen to prevent oxidation .

Advanced Research Questions

Q. How can computational chemistry be integrated to predict and optimize reaction pathways for synthesizing 3-Azabicyclo[3.3.1]nonan-3-amine hydrochloride derivatives?

Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and intermediate energies. For example, reaction path searches identify low-energy routes for substituent introduction. Machine learning (ML) models trained on reaction databases can predict optimal solvents, catalysts, and temperatures. Experimental validation loops refine computational predictions, reducing trial-and-error approaches .

Q. What strategies are recommended for resolving discrepancies in reported reaction yields or byproduct profiles during synthesis?

Systematic parameter variation (DoE: Design of Experiments) isolates critical variables (e.g., catalyst loading, temperature). For yield discrepancies:

  • Replicate conditions using controlled reagents and calibrated equipment.
  • Analyze byproducts via LC-MS to identify unaccounted intermediates. Cross-validate with independent labs to rule out procedural biases. Contradictions often arise from subtle differences in reaction setup or impurity profiles .

Q. How do solvent polarity and reaction temperature affect the stereochemical outcomes in the synthesis of 3-Azabicyclo[3.3.1]nonan-3-amine hydrochloride analogs?

Polar aprotic solvents (e.g., DMF) stabilize zwitterionic intermediates, favoring endo stereochemistry. Lower temperatures (-20°C) slow equilibration, trapping kinetic products. In contrast, non-polar solvents (toluene) at elevated temperatures (80°C) promote thermodynamic control, often yielding exo derivatives. Monitor stereoselectivity via 1H^1H NMR coupling constants or X-ray crystallography .

Q. What interdisciplinary approaches combine synthetic chemistry with materials engineering to enhance catalytic systems for this compound’s production?

Hybrid strategies include:

  • Heterogeneous Catalysis : Immobilized metal nanoparticles (e.g., Pd/Al2 _2O3 _3) for recyclable hydrogenation.
  • Membrane Reactors : Continuous flow systems with ceramic membranes to separate byproducts in real-time.
  • Machine Learning-Optimized Catalysts : ML-driven discovery of bimetallic catalysts for selective amination. These approaches reduce waste and improve scalability .

Q. How can mechanistic studies elucidate substituent effects in derivatization reactions of this compound?

Isotopic labeling (e.g., 15 ^{15}N-amine) tracks nitrogen migration during ring-opening or alkylation. Kinetic isotope effects (KIE) and Hammett plots correlate substituent electronic properties with reaction rates. For example, electron-withdrawing groups on the bicyclo framework slow nucleophilic attack at the amine center. In situ IR spectroscopy monitors intermediate formation .

Q. What advanced separation technologies address challenges in isolating 3-Azabicyclo[3.3.1]nonan-3-amine hydrochloride from complex mixtures?

  • Simulated Moving Bed (SMB) Chromatography : Separates enantiomers or diastereomers at preparative scales.
  • Ionic Liquid-Based Extraction : Selective partitioning of protonated amines from neutral byproducts.
  • Crystallization-Driven Purification : Seeding with pure crystals to control polymorph formation.
    These methods achieve >99.5% purity for pharmacological applications .

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